molecular formula C12H18N2O2S B13166170 4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide

4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide

Cat. No.: B13166170
M. Wt: 254.35 g/mol
InChI Key: YFENUJFKDSHLRO-UHFFFAOYSA-N
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Description

4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with an aminomethylbenzyl group and a dioxide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with 4-(aminomethyl)benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to oxidation using hydrogen peroxide to introduce the dioxide functional group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide is unique due to the presence of the aminomethylbenzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]methanamine

InChI

InChI=1S/C12H18N2O2S/c13-9-11-1-3-12(4-2-11)10-14-5-7-17(15,16)8-6-14/h1-4H,5-10,13H2

InChI Key

YFENUJFKDSHLRO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)CN

Origin of Product

United States

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